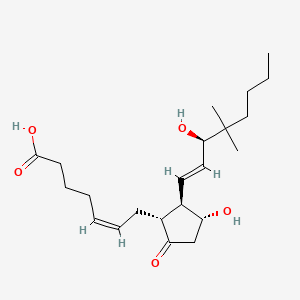

16,16-Dimethyl-pge2

Description

Overview of Prostaglandin (B15479496) E2 Analogs and Research Significance

Prostaglandin E2 is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, fever, bone metabolism, and cancer. wikipedia.orgpnas.orgmdpi.comyoutube.com It exerts its diverse effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. pnas.orgpnas.org However, the therapeutic and research applications of natural PGE2 are limited by its rapid metabolic degradation in the body. sigmaaldrich.com

To overcome this limitation, synthetic analogs of PGE2 have been developed. These analogs are designed to have modified properties, such as increased stability, prolonged duration of action, or selective affinity for specific EP receptors. This allows researchers to dissect the specific roles of PGE2-mediated signaling pathways in various biological contexts. The study of these analogs has been instrumental in understanding diseases like rheumatoid arthritis and cancer and in developing potential therapeutic strategies. mdpi.comnih.gov

Rationale for 16,16-Dimethyl Substitution in Prostaglandin E2 Research

The specific modification at the 16-position of the prostaglandin molecule is a key structural feature that confers significant advantages for its use in a research setting.

A primary reason for the utility of 16,16-dimethyl PGE2 is its enhanced resistance to metabolic breakdown. Natural PGE2 is rapidly inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH). The addition of two methyl groups at the C-16 position makes 16,16-dimethyl PGE2 a competitive inhibitor of this enzyme, but not a substrate for it. caymanchem.comstemcell.com This structural change prevents its degradation, resulting in a significantly prolonged biological half-life in vivo. caymanchem.com This enhanced stability ensures a more sustained and predictable effect in experimental models, which is crucial for studying long-term biological processes.

The prolonged activity and stability of 16,16-dimethyl PGE2 make it a robust and reliable research tool. caymanchem.com It acts as a potent agonist on most EP receptor subtypes, mimicking the effects of endogenous PGE2 but over a longer duration. caymanchem.comstemcell.com This has allowed for its use in a wide array of research applications.

Key Research Applications of 16,16-Dimethyl Prostaglandin E2:

Cytoprotection: It has been extensively studied for its ability to protect the gastric and intestinal mucosa from various damaging agents. nih.govnih.govosti.gov Research in rat models has shown it can protect the gastric mucosa against ethanol-induced injury, a process linked to increased gastric juice volume and mucus thickness. nih.gov It also demonstrates a protective effect on small bowel ischemia. nih.gov

Hematopoietic Stem Cell Regulation: 16,16-dimethyl PGE2 is a critical regulator of vertebrate hematopoietic stem cell (HSC) homeostasis. medchemexpress.com It has been shown to increase the number of HSCs and promote their self-renewal properties in culture. tocris.comcaymanchem.com This effect is partly mediated through an interaction with the Wnt signaling pathway. nih.govmedchemexpress.com

Radioprotection: A significant area of research involves the radioprotective effects of 16,16-dimethyl PGE2. Studies have demonstrated that when administered before irradiation, it increases the survival of intestinal and hematopoietic stem cells. allenpress.comnih.govnih.govallenpress.com This protective effect is linked to the inhibition of cell cycle progression and apoptosis. nih.gov

The table below summarizes key research findings related to the effects of 16,16-dimethyl PGE2 in various experimental models.

| Research Area | Experimental Model | Key Findings | Citations |

| Cytoprotection | Rat model of gastric injury | Protected gastric mucosa against 30% ethanol (B145695), associated with increased gastric juice and mucus thickness. | nih.gov |

| Rat model of splanchnic ischemia | Abolished ischemic damage in the small bowel, suggesting a role in stabilizing cellular membranes. | nih.gov | |

| Hematopoiesis | Mouse bone marrow | Increases embryonic stem cell (ESC) hematopoietic colony formation. | tocris.com |

| Zebrafish embryos | Induces an increase in hematopoietic stem cell (HSC) numbers and enhances Wnt activity. | tocris.com | |

| Murine models | Protects hematopoietic stem and progenitor cells from lethal irradiation and accelerates hematopoietic recovery. nih.govallenpress.com | nih.govallenpress.com | |

| Radioprotection | Murine intestinal stem cells | Increased survival of intestinal stem cells when administered before, but not after, gamma irradiation. nih.govosti.gov | nih.govosti.gov |

| Murine models of H-ARS | Protects against mortality from hematopoietic acute radiation syndrome (H-ARS) by attenuating mitochondrial compromise and inhibiting apoptosis. | nih.govallenpress.com |

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOBBBBDJSWHMU-WMBBNPMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025748 | |

| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39746-25-3 | |

| Record name | 16,16-Dimethyl-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39746-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,16-Dimethylprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,16-Dimethylprostaglandin E2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16,16-DIMETHYLPROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790V82VAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Cellular and Molecular Effects in Biological Systems

Hematopoietic System Regulation

The compound 16,16-dimethyl prostaglandin (B15479496) E2 (dmPGE2) is a critical regulator of the hematopoietic system, influencing the maintenance, proliferation, and function of hematopoietic stem cells (HSCs) and hematopoietic stem and progenitor cells (HSPCs).

Hematopoietic Stem Cell (HSC) and Progenitor Cell (HSPC) Homeostasis

16,16-dimethyl prostaglandin E2 is a pivotal regulator of vertebrate hematopoietic stem cell homeostasis. nih.govmedchemexpress.com Research has demonstrated its ability to increase the number of HSCs. stemcell.com Studies in zebrafish embryos have shown that dmPGE2 treatment leads to an increase in HSCs in the aorta-gonad-mesonephros region, a key site of developmental hematopoiesis. stemcell.comnih.gov This compound is understood to act through the EP2 and EP4 receptors and interacts with the Wnt signaling pathway to modulate HSC homeostasis. nih.govmedchemexpress.com Furthermore, dmPGE2 has been shown to increase the survival of functional HSPCs, particularly in the context of cellular stress such as radiation injury. nih.gov RNA sequencing of HSCs has indicated that dmPGE2 promotes cellular homeostasis. iu.edu The conserved role of the prostaglandin pathway in regulating vertebrate HSC homeostasis suggests its importance in maintaining the hematopoietic system. nih.gov

Enhancement of HSC/HSPC Proliferation and Expansion

The compound 16,16-dimethyl prostaglandin E2 has been shown to enhance the proliferation and expansion of hematopoietic stem and progenitor cells. nih.gov Ex vivo treatment of murine whole bone marrow with dmPGE2 has been reported to improve engraftment, partly through an enhancement in HSC survival and proliferation. nih.gov Studies have demonstrated that dmPGE2 stimulates quiescent bone marrow cells to enter the cell cycle and proliferate, leading to an increase in colony-forming cells. ashpublications.orgnih.gov In vitro studies with human cord blood-derived CD34+ cells have shown that dmPGE2 treatment can significantly increase total hematopoietic colony formation. nih.gov This effect is associated with an increase in HSC proliferation and a decrease in apoptosis. nih.gov The ability of dmPGE2 to modulate cell-cycle regulators suggests that an increase in HSC self-renewal and proliferation contributes to the enhanced engraftment of dmPGE2-pulsed cells. nih.gov

Modulation of HSC/HSPC Differentiation

The influence of 16,16-dimethyl prostaglandin E2 on the differentiation of hematopoietic stem and progenitor cells has been a subject of investigation, with studies providing nuanced insights. Research has shown that the addition of dmPGE2 during the differentiation of murine embryonic stem cells can increase the formation of hematopoietic colonies, including definitive erythroid and granulocyte/monocyte colonies in a dose-dependent manner. nih.gov However, other studies suggest that dmPGE2 does not have a significant impact on specific hematopoietic lineage differentiation. hep.com.cn For instance, one study found that the expansion of various colony-forming units (CFU-GM, CFU-M, CFU-GEMM, and CFU-E) was equal in the presence of PGE2. hep.com.cn While a transient myeloid bias was observed in secondary transplants of dmPGE2-treated HSCs, this lineage bias was not consistently maintained in subsequent serial transplants, suggesting that dmPGE2 does not permanently alter the differentiation potential of HSCs. nih.gov Furthermore, in vivo administration of dmPGE2 did not inhibit the differentiation of hematopoietic progenitor cells; in fact, after radiation injury, it significantly increased myeloid colonies without significantly affecting the recovery of erythroid colonies. nih.gov

Regulation of HSC/HSPC Homing and Engraftment

A significant effect of 16,16-dimethyl prostaglandin E2 is its ability to regulate and enhance the homing and engraftment of hematopoietic stem and progenitor cells. nih.gov Short-term ex vivo exposure of HSCs to dmPGE2 has been shown to enhance their homing, survival, and proliferation, which results in an increased frequency of long-term repopulating cells (LTRCs) and competitive repopulating units (CRUs). ashpublications.orgnih.gov This enhancement of HSC engraftment is a stable and long-term effect, maintained upon serial transplantation. nih.govnih.gov For example, a study demonstrated an approximately 4-fold increase in HSC frequency and CRUs at 12 weeks post-transplantation with dmPGE2-treated cells. nih.gov This effect was maintained for up to 20 weeks. nih.gov The enhanced engraftment is attributed to both an increase in the number of HSCs that home to the bone marrow and an increase in their survival and proliferation within the host marrow. ashpublications.orgnih.gov Even in aged mice, ex vivo pulse treatment with dmPGE2 significantly enhanced long-term repopulation from aged grafts, with a 27% increase in chimerism in primary and secondary transplants. iu.edu

| Parameter | Organism/Cell Type | Fold Increase/Enhancement | Reference |

| HSC Frequency | Murine | ~4-fold | nih.gov |

| Competitive Repopulating Units (CRUs) | Murine | ~4-fold | nih.gov |

| Long-Term Repopulating HSC Frequency | Murine | 2.3-fold | nih.gov |

| Short-Term Repopulating HSC Frequency | Murine | 4.0-fold | nih.gov |

| Chimerism from Aged Grafts | Murine | 27% increase | iu.edu |

| Chimerism from Young Grafts | Murine | 21% increase | iu.edu |

Gene Expression Modulation in HSPCs

16,16-dimethyl prostaglandin E2 modulates the expression of several genes within hematopoietic stem and progenitor cells, which underlies its effects on their function. RNA sequencing of HSCs has revealed that dmPGE2 affects the expression of numerous genes involved in critical cellular functions. iu.eduiu.edu In both young and aged HSCs, dmPGE2 treatment leads to changes in genes associated with increased cell survival, homeostasis, self-renewal, and differentiation, as well as decreased apoptosis. iu.edu One of the key activated regulators identified is CREB1, a known mediator of PGE2 signaling. iu.edu Furthermore, dmPGE2 has been shown to reverse the global expression pattern of apoptosis-related genes that are induced by cellular stress, such as total body irradiation. nih.gov

A primary mechanism by which 16,16-dimethyl prostaglandin E2 enhances HSC homing is through the upregulation of the chemokine receptor CXCR4. nih.govashpublications.org The SDF-1α/CXCR4 axis is crucial for the trafficking and homing of HSPCs to the bone marrow microenvironment. ashpublications.orgnih.gov Pulse exposure to dmPGE2 has been demonstrated to increase CXCR4 expression on both murine KL (c-Kit+, Sca-1-, Lin-) and SKL (Sca-1+, c-Kit+, Lin-) cells, as well as on human CD34+ umbilical cord blood cells. ashpublications.org Quantitative RT-PCR has shown a 2.65-fold elevation in CXCR4 mRNA levels in dmPGE2-treated SKL cells compared to vehicle-treated cells. ashpublications.org This upregulation of CXCR4 is a key factor in the enhanced migration of HSPCs towards the chemokine SDF-1α, which is abundant in the bone marrow. ashpublications.org

| Cell Type | Effect on CXCR4 | Fold/Percent Increase | Reference |

| Murine SKL cells | Increased mRNA levels | 2.65-fold | ashpublications.org |

| Murine KL and SKL cells | Increased surface expression | - | ashpublications.org |

| Human CD34+ UCB cells | Increased surface expression | - | ashpublications.org |

Regulation of CREB1 and Cyclin D1

The transcription factor CREB1 (cAMP-responsive element-binding protein 1) is a critical mediator of the cellular response to dmPGE2. pnas.orgiu.edu Studies have demonstrated that exposure of HSPCs to dmPGE2 leads to the activation of CREB1. pnas.orgiu.edu This activation is a key event in the transcriptional response to the compound, with CREB1 binding to and activating distal regulatory elements, or enhancers, in the genome. pnas.org Analysis of gene expression profiles in HSPCs suggests that the EP4 receptor, a receptor for PGE2, primarily signals through the cAMP/PKA/CREB1 pathway. nih.govallenpress.com This signaling cascade is a central mechanism by which dmPGE2 elicits its biological effects.

The regulation of cyclins, key proteins that control the progression of the cell cycle, is also influenced by prostaglandins (B1171923). While direct studies on dmPGE2 and Cyclin D1 are limited, research on other prostaglandins, such as prostaglandin E2 (PGE2) and prostaglandin A2 (PGA2), provides insights into potential mechanisms. For instance, PGE2 has been shown to increase the expression of Cyclin D3 in neonatal ventricular fibroblasts, an effect that was linked to the activation of the p42/44 MAPK and Akt signaling pathways. nih.gov Conversely, PGA2 has been found to down-regulate Cyclin D1 expression in cancer cell lines by decreasing the stability of its mRNA. nih.govrutgers.edu This suggests that the regulation of cyclins by prostaglandins can be complex and context-dependent.

Expression of PD-L1, PD-L2, PD-1, CD80, CD40

Prostaglandin E2 has been shown to modulate the expression of key immune checkpoint molecules. Specifically, PGE2 can upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on monocytes. nih.gov This upregulation is significant as the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), which is expressed on activated T cells, leads to T-cell dysfunction or "exhaustion". nih.gov The engagement of PD-1 by PD-L1 can also occur with CD80, another costimulatory molecule. nih.gov While direct evidence for dmPGE2's effect on these specific molecules is not extensively detailed in the provided context, the known actions of PGE2 suggest a potential role for its synthetic analog in modulating these immune-regulatory pathways.

Modulation of Genes Associated with Cell Survival and Homeostasis

A significant aspect of dmPGE2's molecular action is its ability to modulate genes that are crucial for cell survival and maintaining cellular equilibrium, or homeostasis. iu.eduresearchgate.net RNA sequencing of HSPCs has revealed that dmPGE2 treatment leads to increased expression of genes involved in cell survival and homeostasis. iu.edu This is a conserved response observed in both young and aged HSCs. iu.edu

In the context of radiation injury, dmPGE2 has been shown to protect HSPCs by attenuating the expression of genes involved in apoptosis (programmed cell death) and cell cycle progression. nih.govallenpress.comiu.edu Specifically, it interferes with the p53-downstream gene expression induced by ionizing radiation. iu.edu Furthermore, dmPGE2 treatment can reverse the global irradiation-dependent expression of apoptosis-related signals in hematopoietic stem and progenitor cells. nih.gov Several specific genes involved in cell cycle and/or apoptosis control have been identified as being regulated by dmPGE2 and effective EP receptor agonists, including the upregulation of s1pr1, arrdc3, and osm, and the downregulation of hcar2 and cxcl10. nih.govallenpress.com

| Gene | Modulation by dmPGE2/EP Agonists | Associated Function |

| s1pr1 | Upregulated | Cell Cycle/Apoptosis Control |

| arrdc3 | Upregulated | Cell Cycle/Apoptosis Control |

| osm | Upregulated | Cell Cycle/Apoptosis Control |

| hcar2 | Downregulated | Cell Cycle/Apoptosis Control |

| cxcl10 | Downregulated | Cell Cycle/Apoptosis Control |

Chromatin Landscape and Epigenetic Regulation in HSPCs

The influence of dmPGE2 extends to the very structure of chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells. This epigenetic regulation plays a pivotal role in determining HSPC fate and function.

Research has revealed that dmPGE2 mediates changes in chromatin at specific regulatory regions known as enhancers through the modification of a particular histone variant, H2A.Z. pnas.orgnih.govuu.nl Histones are proteins that package and order DNA into nucleosomes, and variants like H2A.Z can alter chromatin structure and gene expression. dmPGE2-inducible enhancers are characterized by the presence of H2A.Z-containing nucleosomes that are accessible to the cellular machinery. pnas.orgnih.govuu.nl

The presence of H2A.Z at these enhancers facilitates a rapid response to stimuli like dmPGE2. pnas.orgnih.govuu.nl Following stimulation, the transcription factor CREB binds to these enhancer nucleosomes. pnas.orgnih.gov This binding is associated with the recruitment of histone acetyltransferases, such as p300 and Tip60, to the chromatin. nih.govuu.nl These enzymes then acetylate H2A.Z, a chemical modification that improves chromatin accessibility at these stimuli-responsive enhancers. pnas.orgnih.gov This cascade of events creates an accessible nucleosome landscape that is required for immediate enhancer activation and the induction of genes that promote HSPC fate and engraftment. pnas.orgnih.govuu.nl

Effects on Apoptotic Susceptibility and Cell Survival

A critical function of 16,16-dimethyl prostaglandin E2 is its ability to protect hematopoietic cells from apoptosis and enhance their survival, particularly under conditions of stress such as radiation exposure. iu.edunih.gov Treatment with dmPGE2 has been shown to attenuate the loss of bone marrow cellularity and preserve the function of hematopoietic stem and progenitor cells following irradiation. iu.edu

Mechanistically, dmPGE2 suppresses the proliferation of hematopoietic stem cells (HSCs) in the immediate aftermath of irradiation, which correlates with a reduction in DNA double-strand breaks and a decrease in apoptosis, mitochondrial compromise, and oxidative stress. iu.edu The compound interferes with the p53-downstream gene expression that is typically induced by radiation, a key pathway in the initiation of apoptosis. iu.edu Furthermore, dmPGE2 has been observed to reduce the levels of active caspase-3, a key executioner enzyme in the apoptotic cascade, within HSCs. nih.gov This anti-apoptotic effect is associated with the upregulation of the inhibitor of apoptosis protein Survivin, which is essential for HSC maintenance. nih.gov

The protective effects of dmPGE2 against apoptosis are mediated, at least in part, through the EP3 and EP4 receptors. nih.govallenpress.com Activation of these receptors attenuates the radiation-induced upregulation of the pro-apoptotic death receptor Fas. nih.govallenpress.com This collective evidence underscores the significant role of dmPGE2 in promoting the survival of hematopoietic cells by actively suppressing apoptotic pathways.

Impact on Aged HSC Function

The aging process in the hematopoietic system is marked by a decline in the functional capacity of hematopoietic stem cells (HSCs), which are responsible for replenishing all blood cell types. iu.edu Donor age is a critical factor influencing the success of HSC transplantation. nih.gov The synthetic prostaglandin E2 analog, 16,16-dimethyl prostaglandin E2 (dmPGE2), has been identified as a potent enhancer of HSC function, including in aged populations. nih.govresearchgate.net

Research has shown that brief, ex vivo exposure of bone marrow cells from aged mice (25 months old) to dmPGE2 significantly improves their long-term repopulation capability following transplantation. nih.govresearchgate.net This enhancement was observed in both primary and secondary transplants, with a reported 27% increase in chimerism for aged grafts, a level comparable to the 21% increase seen in young grafts. nih.gov This suggests that the compound can effectively rejuvenate the functional capacity of aged HSCs. iu.edunih.gov

Molecularly, the response of both young and old HSCs to dmPGE2 appears to be similar. nih.gov RNA sequencing of isolated HSCs revealed that dmPGE2 exposure activates common pathways related to cell survival and homeostasis, including the activation of CREB1. nih.gov Interestingly, the expression of the PGE2 receptor EP4, which is implicated in HSC function, has been found to increase with age at both the mRNA and surface protein levels. iu.edunih.gov This indicates that despite the functional decline associated with aging, the primary molecular response pathways to dmPGE2 in HSCs remain intact, allowing for the enhancement of their function. nih.gov This finding carries significant implications for potentially expanding the use of elderly donors for HSC transplantation. iu.eduresearchgate.net

Table 1: Effect of dmPGE2 on Aged vs. Young Hematopoietic Stem Cell (HSC) Engraftment

This table summarizes the functional enhancement of aged and young HSCs after ex vivo treatment with 16,16-dimethyl prostaglandin E2, as measured by the increase in chimerism in competitive transplantation models.

| Age of Donor Mice | Treatment Group | Increase in Chimerism (%) | Significance (p-value) | Key Molecular Pathway Activated |

| Aged (25 months) | dmPGE2 | 27% | <0.05 | CREB1 Activation |

| Young (3 months) | dmPGE2 | 21% | <0.05 | CREB1 Activation |

Gastrointestinal Cellular Physiology

16,16-dimethyl prostaglandin E2 is well-documented for its protective effects on the gastric mucosa, a phenomenon known as cytoprotection. nih.govnih.gov This protection is not merely a consequence of inhibiting acid secretion but involves direct actions on the epithelial cells and their environment. nih.gov

The compound employs several cellular strategies to shield the stomach lining from damage. nih.govresearchgate.net These mechanisms involve fortifying the pre-epithelial barrier and maintaining the integrity of the mucosal microenvironment. nih.gov

A primary defense mechanism of the gastric mucosa is the mucus-bicarbonate barrier. 16,16-dimethyl PGE2 significantly enhances this barrier. nih.govnih.gov Studies have demonstrated that the compound stimulates a notable increase in the thickness of the gastric mucus gel layer. nih.gov This thickened layer acts as a physical barrier, and its protective role is considered a major component of the cytoprotective action of dmPGE2. nih.gov

In conjunction with mucus, the secretion of bicarbonate (HCO3-) into the mucus layer neutralizes acid, creating a pH gradient that protects the surface epithelial cells. nih.gov 16,16-dimethyl PGE2 is a potent stimulant of gastric bicarbonate secretion. nih.govnih.gov Research in canine models showed that topical application of dmPGE2 leads to a dose-dependent increase in bicarbonate output. nih.govnih.gov This stimulation of both mucus and bicarbonate secretion is a critical component of its protective effects. nih.gov

Table 2: Effect of Topical 16,16-dimethyl prostaglandin E2 on Gastric Secretions in Dogs

This table shows the dose-dependent stimulation of bicarbonate and mucus (indicated by glucosamine) secretion by topical application of dmPGE2 in a Heidenhain pouch dog model.

| dmPGE2 Concentration (µg/mL) | Alkaline (Bicarbonate) Secretion Rate (µmol/h) | Glucosamine (B1671600) Output (Index of Mucus Secretion) |

| 0 (Control) | 22 ± 7 | Baseline |

| 0.05 | 74 ± 16 | Significantly Increased |

| 1.25 | 134 ± 28 | Significantly Increased |

| 2.50 | 144 ± 35 | Significantly Increased |

Adequate mucosal blood flow is essential for maintaining the integrity of the gastric lining by supplying oxygen and nutrients and removing toxic substances. While it was once hypothesized that prostaglandins exert their protective effects by increasing this blood flow, studies on 16,16-dimethyl PGE2 have challenged this notion. nih.gov

Research in rats demonstrated that a cytoprotective dose of dmPGE2 did not, in fact, increase gastric mucosal blood flow. nih.gov On the contrary, it produced a significant, albeit modest, reduction in blood flow of about 15.3% in control animals. nih.gov Although the compound prevented the blood flow stasis typically seen in ethanol-induced mucosal lesions, it did not achieve this by hyperemic means. nih.gov Further experiments showed that inducing a similar 15% reduction in blood flow through other means did not protect the mucosa from ethanol (B145695) injury. nih.gov This suggests that while the maintenance of blood flow in the face of injury is a component of protection, the primary cytoprotective action of 16,16-dimethyl PGE2 is independent of a direct enhancement of gastric mucosal blood flow. nih.gov

Beyond stimulating secretions, 16,16-dimethyl PGE2 directly influences the synthetic machinery within gastric epithelial cells, further contributing to mucosal defense.

Mucus is primarily composed of large glycoproteins (mucins), which are responsible for its viscous and protective properties. 16,16-dimethyl PGE2 has been shown to directly upregulate the synthesis of these crucial molecules in gastric epithelial cells. nih.govscilit.com In primary cultures of rat gastric mucosal cells, dmPGE2 prompted a significant increase in the incorporation of precursors into glycoproteins, indicating a stimulation of their synthesis. nih.govdocumentsdelivered.com This effect was observed without a corresponding increase in DNA synthesis, suggesting a specific action on glycoprotein (B1211001) production rather than general cell proliferation. nih.gov Studies using isolated pig gastric mucous cells confirmed that E-type prostaglandins enhance the synthesis of both cellular and secreted glycoproteins in a concentration-dependent manner. scilit.com

Role in Intestinal Epithelial Proliferation and Structure

The intestinal epithelium is a dynamic barrier that undergoes continuous renewal and repair. wustl.edu Prostaglandin E2 (PGE2) and its analogs, like dmPGE2, play a crucial role in these processes. The initial phase of intestinal wound repair, known as restitution, involves the migration of existing epithelial cells to cover the wound and does not depend on immediate cell proliferation. wustl.edu However, subsequent repair requires enhanced proliferation of stem and progenitor cells in the intestinal crypts to replace lost cells. wustl.edu

Studies on a human colonic adenocarcinoma-derived goblet cell line (HT29-18N2) have shown that exposure to dmPGE2 can increase the proliferation rate of these cells. nih.gov Furthermore, dmPGE2 has been observed to stimulate the formation of wound-associated epithelial (WAE) cells from intestinal stem cell-enriched spheroids. wustl.eduembopress.org This differentiation appears to be a key step in the repair of the intestinal epithelium following injury. embopress.org The treatment with dmPGE2 led to a dose-dependent effect on the size of these spheroids. wustl.edu

In addition to proliferation, dmPGE2 also influences the secretion of mucin glycoproteins, a critical component of the protective mucus layer in the intestine. At concentrations as low as 1 µM, dmPGE2 accelerated the secretion of newly synthesized radiolabeled glycoproteins from the HT29-18N2 cell line. nih.gov This suggests that elevated levels of prostaglandins may contribute to changes in intracellular mucin stores observed in inflammatory conditions. nih.gov

| Cell/Tissue Model | Effect of dmPGE2 | Research Finding |

| Human colonic goblet cell line (HT29-18N2) | Increased proliferation rate | Exposure to 10 or 100 µM dmPGE2 increased cell proliferation. nih.gov |

| Intestinal stem cell-enriched spheroids | Stimulated wound-associated epithelial (WAE) cell formation | dmPGE2 treatment induced the differentiation of stem cells into WAE cells, crucial for wound repair. wustl.eduembopress.org |

| Human colonic goblet cell line (HT29-18N2) | Accelerated mucin glycoprotein secretion | dmPGE2 at 1 µM increased the release of newly synthesized glycoproteins. nih.gov |

EP Receptor Involvement in Intestinal Protection

The protective effects of 16,16-dimethyl prostaglandin E2 (dmPGE2) in the intestine are mediated through specific E-type prostanoid (EP) receptors. Research has shown that the intestinal cytoprotective action of PGE2 against damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) is primarily mediated by the EP3 and EP4 receptors. nih.govproquest.com

In studies using rats, prior administration of dmPGE2 dose-dependently prevented indomethacin-induced intestinal lesions. nih.govproquest.com These protective effects were mimicked by agonists specific to EP3 and EP4 receptors. nih.govproquest.com The involvement of both EP3 and EP4 receptors is associated with an increase in mucus secretion and fluid accumulation in the intestine, which are diminished by indomethacin. nih.govproquest.com Furthermore, the inhibition of intestinal hypermotility, another factor in NSAID-induced damage, is mediated specifically by the EP4 receptor. alliedacademies.org

Experiments using EP receptor knockout mice have further solidified these findings. The protective action of dmPGE2 against indomethacin-induced intestinal lesions was observed in wild-type and EP1 receptor knockout mice, but not in mice lacking the EP3 receptor. proquest.com However, even in EP3 receptor knockout mice, dmPGE2 provided partial protection, supporting the involvement of another EP receptor subtype, namely EP4. alliedacademies.org The EP4 receptor is coupled to Gs protein/adenylate cyclase, and its activation leads to an increase in intracellular cAMP, which is believed to mediate the inhibitory effect of PGE2 on intestinal hypermotility. alliedacademies.org

| EP Receptor Subtype | Role in Intestinal Protection by dmPGE2 | Mechanism of Action |

| EP3 | Mediates intestinal cytoprotection against NSAID-induced damage. nih.govproquest.com | Stimulation of mucus and fluid secretion. nih.govproquest.com |

| EP4 | Mediates intestinal cytoprotection against NSAID-induced damage. nih.govproquest.com | Stimulation of mucus and fluid secretion; suppression of intestinal hypermotility. alliedacademies.org |

Immunomodulation at the Cellular Level

Modulation of Cytokine Production and Release (e.g., IL-6, TNF-α, IL-10)

Prostaglandin E2 (PGE2) and its analogs are potent modulators of cytokine production by immune cells, playing a crucial role in the balance between pro-inflammatory and anti-inflammatory responses.

IL-6, TNF-α, and IL-10: In bone marrow-derived dendritic cells, exogenous PGE2 enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This induced IL-10, in turn, down-regulates the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This indicates a negative feedback loop where PGE2 promotes an anti-inflammatory environment. In the absence of IL-10, PGE2 was found to enhance IL-6 release, suggesting that the observed effect of PGE2 on IL-6 is masked by the concurrent induction of IL-10. nih.gov

Studies on murine peritoneal macrophages stimulated with zymosan showed that PGE2 reduced TNF-α production while increasing IL-10 production. capes.gov.brnii.ac.jp The use of selective EP receptor agonists revealed that EP2 and EP4 agonists mimicked these effects, down-regulating TNF-α and up-regulating IL-10, while EP1 and EP3 agonists had no effect. nii.ac.jp This suggests that the immunomodulatory effects of PGE2 on cytokine production are mediated through the EP2 and EP4 receptors.

| Cytokine | Effect of dmPGE2/PGE2 | Mediating Factors | Cell Type |

| IL-10 | Increased production | Direct effect of PGE2 | Bone marrow-derived dendritic cells, Murine peritoneal macrophages nih.govcapes.gov.brnii.ac.jp |

| IL-6 | Indirectly inhibited | Mediated by PGE2-induced IL-10 | Bone marrow-derived dendritic cells nih.gov |

| TNF-α | Inhibited | Mediated by PGE2-induced IL-10 and direct action via EP2/EP4 receptors | Bone marrow-derived dendritic cells, Murine peritoneal macrophages nih.govcapes.gov.brnii.ac.jp |

Impact on Antigen-Presenting Cell Functions

The compound 16,16-dimethyl prostaglandin E2, as a stable analog of PGE2, has a significant impact on the function of antigen-presenting cells (APCs), particularly dendritic cells (DCs) and macrophages.

As mentioned previously, PGE2 can redirect the differentiation of monocytes, preventing them from developing into certain types of dendritic cells under the influence of factors like TGF-β. frontiersin.org This modulation of DC differentiation is a critical aspect of controlling the nature of the subsequent immune response.

Furthermore, by regulating the production of cytokines such as IL-6, TNF-α, and IL-10 in DCs, PGE2 profoundly influences their pro-inflammatory phenotype. nih.gov The enhanced production of IL-10 by PGE2-treated DCs creates a more tolerogenic environment, which can suppress inflammatory responses. This IL-10 then acts in an autocrine or paracrine manner to inhibit the production of pro-inflammatory cytokines. nih.gov

In the context of macrophages, which also function as APCs, PGE2's ability to suppress the production of TNF-α while promoting IL-10 through EP2 and EP4 receptors indicates a shift away from a pro-inflammatory activation state. capes.gov.brnii.ac.jp This modulation of the cytokine profile of APCs is a key mechanism by which dmPGE2 can exert its immunomodulatory effects.

Tissue Repair and Regeneration Mechanisms

Prostaglandin E2 (PGE2), for which 16,16-dimethyl PGE2 is a stable analog, plays a critical role in the function of skeletal muscle stem cells (MuSCs), also known as satellite cells, which are essential for muscle regeneration. nih.govnih.gov Following muscle injury, PGE2 levels surge in the damaged tissue, where the compound directly targets MuSCs to promote their expansion and enhance the regenerative process. nih.govstanford.edu

The mechanism of action involves PGE2 binding to the E-prostanoid 4 (EP4) receptor on the surface of MuSCs. nih.govnih.gov This interaction triggers a downstream signaling cascade involving an increase in cyclic adenosine (B11128) monophosphate (cAMP) and the phosphorylation of the CREB protein. nih.gov This pathway ultimately activates the proliferation-inducing transcription factor Nurr1, leading to the expansion of the MuSC population, which is crucial for efficient muscle repair and strength recovery. nih.govnih.gov

Studies have shown that a brief, acute treatment with PGE2 is sufficient to robustly augment muscle regeneration by both endogenous MuSCs and transplanted MuSCs. nih.govnih.gov Furthermore, research in aged mice indicates that a single exposure to PGE2 can rejuvenate aged muscle stem cells by removing age-accumulated epigenetic tags on their DNA. This "resets" the instructional code of the stem cells, enhancing their function and creating a heritable memory that is passed down to their descendants, leading to a long-term restoration of muscle mass and strength. stanford.edu

| Key Component | Function in Muscle Stem Cell (MuSC) Regeneration | Reference |

| Prostaglandin E2 (PGE2) | Inflammatory cytokine that directly targets MuSCs to augment regeneration and strength. | nih.govnih.gov |

| EP4 Receptor | Binds PGE2 on the MuSC surface, initiating the signaling cascade. | nih.govnih.gov |

| cAMP/phospho-CREB Pathway | Intracellular signaling pathway activated by PGE2/EP4 interaction. | nih.gov |

| Nurr1 Transcription Factor | Downstream mediator that is activated to promote MuSC expansion and proliferation. | nih.gov |

16,16-dimethyl PGE2 exhibits significant anti-fibrotic properties by directly influencing the behavior of fibroblasts, the primary cell type responsible for the deposition of scar tissue.

A critical event in the development of fibrosis is the transformation of quiescent fibroblasts into activated myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA). nih.gov Prostaglandin E2 and its analogs inhibit this transition. nih.govatsjournals.org In lung fibroblasts, PGE2 has been shown to block the α-SMA expression induced by transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. nih.govatsjournals.orgresearchgate.net

This inhibitory effect is primarily mediated through the E-prostanoid 2 (EP2) and E-prostanoid 4 (EP4) receptors on fibroblasts. openaccessrepository.itatsjournals.org Binding to the EP2 receptor, in particular, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which suppresses the signaling pathways that drive myofibroblast differentiation. nih.govatsjournals.org This action effectively halts the progression of the fibrotic response at a key cellular checkpoint. atsjournals.org

Myofibroblasts are responsible for secreting large amounts of extracellular matrix proteins, predominantly collagen, which forms the bulk of fibrotic scar tissue. By inhibiting the transformation of fibroblasts into myofibroblasts, 16,16-dimethyl PGE2 consequently reduces collagen production. nih.govatsjournals.org

Direct evidence shows that 16,16-dimethyl PGE2 delays and decreases the formation and deposition of collagen in experimental models of liver and lung fibrosis. openaccessrepository.itnih.govnih.govnih.gov In studies on fibrotic rat liver slices, the compound was found to decrease the incorporation of proline, a key amino acid in collagen, into its precursor molecules. nih.gov In a mouse model of bleomycin-induced pulmonary fibrosis, treatment with 16,16-dimethyl PGE2 resulted in a substantial reduction in histologic evidence of collagen deposition. openaccessrepository.itatsjournals.orgnih.gov This demonstrates its ability to modulate not just the cellular source of collagen but also its ultimate accumulation in tissues. openaccessrepository.itnih.gov

In a departure from its typically anti-apoptotic role in other cell types like epithelial cells, PGE2 has been shown to promote apoptosis (programmed cell death) in lung fibroblasts. nih.gov This provides a mechanism not just to prevent fibrosis but to potentially reverse established fibrotic disease by eliminating the cells responsible for matrix deposition. nih.gov

This pro-apoptotic effect is mediated through the EP2 and EP4 receptors. nih.gov The signaling pathway involves an increase in the activity of the tumor suppressor protein PTEN (phosphatase and tensin homolog) and a corresponding decrease in the activation of the pro-survival protein Akt. nih.govmdpi.com Additionally, PGE2 was found to decrease levels of the anti-apoptotic protein survivin while increasing the expression of the Fas death receptor, making fibroblasts more susceptible to apoptosis. nih.gov In fibroblasts derived from patients with idiopathic pulmonary fibrosis, which can be resistant to apoptosis, PGE2 helps restore their sensitivity to apoptotic signals. mdpi.com

| Cellular Mechanism | Effect of 16,16-dimethyl PGE2 / PGE2 | Receptors/Pathways Involved |

| Fibroblast Activation | Inhibits transformation into myofibroblasts (α-SMA expression). nih.govatsjournals.org | EP2 and EP4 receptors, cAMP signaling. nih.govatsjournals.orgopenaccessrepository.it |

| Collagen Production | Decreases collagen synthesis and deposition. openaccessrepository.itnih.govnih.gov | Associated with inhibition of myofibroblast transformation. nih.govatsjournals.org |

| Fibroblast Survival | Promotes apoptosis (programmed cell death). nih.gov | EP2 and EP4 receptors, increased PTEN activity, decreased Akt activation, increased Fas receptor expression. nih.govmdpi.com |

Anti-fibrotic Cellular Mechanisms

Regulation of Epithelial-Mesenchymal Crosstalk

The communication between epithelial and mesenchymal cells is a critical factor in the development of fibrosis. In healthy tissues, paracrine signals, such as prostaglandin E2, from the alveolar epithelium help maintain the quiescence of interstitial fibroblasts, thereby suppressing their migration, proliferation, and production of extracellular matrix. nih.gov However, in pathological conditions like lung cancer, this signaling becomes dysregulated, with the malignant epithelium releasing a variety of pro-fibrotic and pro-inflammatory signals. nih.gov

Studies have shown that in a co-culture of healthy alveolar epithelial cells and fibroblasts, the proliferation of the epithelial cells is not affected by the presence of fibroblasts. Conversely, when lung cancer epithelial cells are co-cultured with fibroblasts, there is a notable increase in the proliferation of the cancer cells. nih.gov This suggests a complex feedback loop where diseased epithelial cells can influence surrounding fibroblasts, and in turn, be influenced by them. nih.gov The prostaglandin E2 pathway is a key component of this crosstalk. For instance, in the intestine, intestinal myofibroblasts can produce PGE2, which then acts on the intestinal epithelium to maintain homeostasis. caymanchem.com Furthermore, dysregulated bi-directional signaling between epithelial and mesenchymal cells is considered a core feature of the pro-fibrotic microenvironment, driving the progression of fibrosis. mednexus.org

Organ-Specific Fibrosis Studies (e.g., Pulmonary, Hepatic)

The impact of 16,16-dimethyl prostaglandin E2 (dmPGE2) on fibrosis has been investigated in various organs, with notable findings in the lungs and liver.

Pulmonary Fibrosis: In a mouse model of bleomycin-induced pulmonary fibrosis, dmPGE2 demonstrated both protective and therapeutic effects. nih.govopenaccessrepository.it When administered concurrently with bleomycin, dmPGE2 reduced body weight loss, mortality, lung damage, and inflammation. nih.govopenaccessrepository.it Key findings included a significant reduction in lung infiltration by leukocytes, myeloperoxidase activity, and immunostaining for pro-inflammatory markers like IL-1 and TNF-alpha. nih.govopenaccessrepository.it Histological analysis also revealed less lung injury and collagen deposition in the dmPGE2-treated group. nih.govopenaccessrepository.it Importantly, even when the administration of dmPGE2 was delayed until after the initial lung injury, it still provided protection against inflammation and damage. nih.govopenaccessrepository.it These results highlight the anti-inflammatory and regulatory properties of dmPGE2 in mitigating pulmonary fibrosis. nih.govopenaccessrepository.it However, it is worth noting that some studies have yielded conflicting results regarding the role of PGE2 in pulmonary fibrosis, suggesting the effects can be context-dependent. nih.gov

Hepatic Fibrosis: In the context of liver fibrosis, research using slices from fibrotic rat livers has shown that dmPGE2 can decrease the formation of collagen. nih.govumich.edu In these experiments, liver slices from rats with diet-induced cirrhosis incorporated more radiolabeled proline and produced more radiolabeled hydroxyproline (B1673980), key components of collagen, compared to slices from control livers. nih.govumich.edu The addition of dmPGE2 significantly decreased the incorporation of proline and the synthesis of hydroxyproline in the fibrotic liver slices. nih.govumich.edu This effect was more pronounced in livers with more advanced fibrosis and was not observed in control liver slices. nih.govumich.edu The findings suggest that dmPGE2 directly inhibits collagen formation, potentially by reducing the incorporation of proline into collagen precursors, which may explain its in vivo anti-fibrotic effects. nih.govumich.edu

Renal Tubular Epithelial Cell Protection

Research indicates that a related compound, 11-deoxy-16,16-dimethyl prostaglandin E2, offers protection against necrosis in proximal tubule epithelial cells. nih.gov This protective effect has been observed in in-vitro models of kidney disease induced by chemical agents. nih.gov The mechanism of this cytoprotection is thought to involve the regulation of cellular stress responses. nih.gov

Radioprotective Cellular Mechanisms

Protection of Hematopoietic Stem Cells from Radiation-Induced Stress

16,16-dimethyl prostaglandin E2 has been identified as a potent radioprotective agent, particularly for hematopoietic stem cells (HSCs), which are highly sensitive to ionizing radiation. bohrium.comiu.edu Administration of dmPGE2 prior to lethal total body irradiation has been shown to significantly improve survival in animal models by protecting HSCs and progenitor cells, thereby accelerating hematopoietic recovery. nih.govallenpress.comnih.gov This protection is multifaceted, involving the attenuation of mitochondrial stress, reduction of DNA damage, and prevention of apoptosis and senescence. bohrium.comiu.edunih.govallenpress.com

Attenuation of Mitochondrial Stress and DNA Damage

Studies have demonstrated that dmPGE2 mitigates radiation-induced mitochondrial compromise in hematopoietic stem and progenitor cells. nih.govallenpress.com This is a critical aspect of its radioprotective effect, as mitochondrial dysfunction is a key driver of cellular damage following radiation exposure. Furthermore, treatment with dmPGE2 has been shown to reduce the number of DNA double-strand breaks in HSCs following irradiation. bohrium.comiu.edu By preserving mitochondrial function and reducing genomic instability, dmPGE2 helps to maintain the integrity and viability of these crucial stem cells. bohrium.comiu.edunih.govallenpress.com

Prevention of Apoptosis and Senescence

A key mechanism of dmPGE2's radioprotective action is its ability to interfere with apoptotic signaling pathways induced by radiation. bohrium.comiu.edu RNA sequencing of HSCs has revealed that dmPGE2 predominantly blocks the expression of genes downstream of p53, a critical regulator of apoptosis, within the first hour after irradiation. bohrium.comiu.edu This early intervention prevents the initiation of the apoptotic cascade. The compound also attenuates the radiation-induced upregulation of the pro-apoptotic death receptor Fas. nih.govallenpress.com In addition to preventing programmed cell death, dmPGE2 also helps to avert cellular senescence, a state of irreversible growth arrest that can be triggered by radiation-induced stress. bohrium.comiu.edu By suppressing both apoptosis and senescence, dmPGE2 preserves the pool of functional hematopoietic stem cells, which is essential for long-term hematopoietic reconstitution. bohrium.comiu.edu

Acceleration of Hematopoietic Reconstitution and Recovery

16,16-dimethyl prostaglandin E2 (dmPGE2), a synthetic analog of prostaglandin E2, has demonstrated significant effects in promoting the recovery of the hematopoietic system following injury, such as that induced by total body irradiation. nih.govallenpress.com Administering dmPGE2 before lethal irradiation has been shown to protect hematopoietic stem cells (HSCs) and progenitor cells (HPCs), leading to an accelerated recovery of the hematopoietic system. nih.gov This protective effect results in a less severe decline in bone marrow cellularity and helps preserve the long-term repopulation capacity of HSCs. nih.gov

Studies in mouse models have shown that treatment with dmPGE2 enhances the survival of mice subjected to lethal radiation doses that cause hematopoietic acute radiation syndrome (H-ARS). nih.govnih.gov This enhanced survival is linked to a more rapid recovery of peripheral blood counts, including neutrophils, lymphocytes, and platelets. allenpress.com The underlying mechanism involves the attenuation of radiation-induced damage to HSCs, which are crucial for rebuilding the blood and immune systems. nih.govnih.gov Furthermore, dmPGE2 has been observed to improve the engraftment of transplanted bone marrow cells, a critical factor in the success of hematopoietic stem cell transplantation. iu.eduashpublications.org

Mediation by EP3 and EP4 Receptors

The biological effects of prostaglandin E2 and its analogs, like dmPGE2, are mediated through a family of four G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). nih.gov Research has identified the EP3 and EP4 receptors as the primary mediators of the radioprotective and hematopoietic-enhancing effects of dmPGE2. nih.govnih.gov

Studies utilizing selective agonists for these receptors have shown that co-stimulation of both EP3 and EP4 receptors can replicate the full radioprotective benefits observed with dmPGE2, including 100% survival in mice exposed to lethal irradiation when the agonists are combined. nih.gov The activation of the EP4 receptor is believed to signal primarily through the cAMP/PKA/CREB1 pathway, while EP3 signaling appears to involve a PI3K/Akt pathway. nih.gov In the context of intestinal protection, both EP3 and EP4 receptors are involved in mediating the cytoprotective actions of dmPGE2. nih.gov The expression of the EP4 receptor on the surface of hematopoietic stem cells has been noted to increase with age, suggesting a retained or even enhanced responsiveness to PGE2 signaling in older individuals. iu.edu

Inhibition of p53 Activation in Bone Marrow Stromal Cells

A key molecular mechanism contributing to the radioprotective effects of 16,16-dimethyl prostaglandin E2 is its ability to interfere with the p53 signaling pathway. The p53 protein, often called the "guardian of the genome," is a tumor suppressor that is activated in response to cellular stress, such as DNA damage from irradiation, leading to cell cycle arrest or apoptosis (programmed cell death).

Research has shown that dmPGE2 treatment leads to an epigenetic downregulation of p53 in hematopoietic stem cells following irradiation. allenpress.comnih.gov This is significant because it prevents the cells from undergoing apoptosis. Specifically, RNA sequencing of HSCs has revealed that dmPGE2 predominantly blocks the irradiation-induced expression of genes downstream of p53. nih.gov Furthermore, analysis of bone marrow stromal cells, which form the supportive microenvironment for HSCs, showed that one of the most significant effects of dmPGE2 was the inhibition of p53 activation. nih.gov This protective effect on both the stem cells and their supportive niche is crucial for mitigating the damage caused by radiation.

Effects on Intestinal Clonogenic Cell Survival

In addition to its role in the hematopoietic system, 16,16-dimethyl prostaglandin E2 exhibits potent protective effects on the gastrointestinal tract, particularly in enhancing the survival of intestinal clonogenic cells after radiation exposure. nih.govnih.gov These stem cells are vital for regenerating the intestinal lining, which is highly susceptible to radiation damage.

Studies have demonstrated that administering dmPGE2 to mice before irradiation significantly increases the survival of these intestinal stem cells. nih.govnih.gov This is measured by their ability to form colonies of regenerating epithelium within the intestine. nih.gov The protective effect is time-dependent, with maximum protection observed when the compound is given about one hour before irradiation. nih.gov Mechanistically, dmPGE2's protective action in the intestine is associated with an increase in mucus secretion and the inhibition of intestinal hypermotility, effects that are mediated through the EP3 and EP4 receptors. nih.gov

Cancer Biology Research (Cellular and Molecular Levels)

Inhibition of Experimental Tumor Growth

While some prostaglandins are known to promote tumor development, 16,16-dimethyl prostaglandin E2 has shown inhibitory effects on the growth of certain experimental tumors. In a study using a B-16 melanoma model in mice, systemic administration of a dmPGE2 methyl ester delayed the appearance of tumors and significantly inhibited the growth of established tumors. nih.gov Tumors in the treated mice were smaller, contained fewer melanoma cells, and had higher concentrations of cyclic adenosine 3':5'-monophosphate (cAMP) and cyclic guanosine (B1672433) 3':5'-monophosphate (cGMP). nih.gov

In other cancer models, the inhibition of prostaglandin E2 signaling, for instance through the blockade of its EP2 receptor, has been shown to reduce cancer cell proliferation, induce cell cycle arrest, and enhance apoptosis. nih.gov Knockdown of the EP2 receptor in a gastric cancer model led to a significant reduction in tumor growth in vivo. nih.gov

Table 1: Summary of Research Findings on 16,16-dimethyl prostaglandin E2 (dmPGE2)

| Research Area | Key Finding | Organism/Model | Citation |

| Hematopoietic Recovery | Accelerates recovery of blood cells post-irradiation. | Mouse | allenpress.comnih.gov |

| Preserves hematopoietic stem cell function. | Mouse | nih.gov | |

| Receptor Mediation | Effects are primarily mediated by EP3 and EP4 receptors. | Mouse | nih.govnih.gov |

| p53 Inhibition | Inhibits activation of p53 in bone marrow stromal cells. | Mouse | nih.gov |

| Intestinal Protection | Increases survival of intestinal clonogenic cells. | Mouse | nih.govnih.gov |

| Tumor Growth | Inhibited growth of B-16 melanoma. | Mouse | nih.gov |

Regulation of Tumor Cell Invasion

The role of prostaglandin E2 signaling in tumor cell invasion and metastasis is complex. In some contexts, PGE2 can promote metastasis. For instance, it has been shown to facilitate the recruitment of M2-like macrophages into tumors, which can aid tumor growth. mdpi.com Disseminated tumor cells have been found to secrete PGE2 to create an immunosuppressive microenvironment by causing dysfunction in natural killer (NK) cells, thereby evading the immune system and promoting the establishment of metastases. fao.org This effect is mediated through the EP2 and EP4 receptors on NK cells. fao.org

Conversely, there is evidence suggesting that specific prostaglandin signaling pathways can have inhibitory effects on invasion in certain contexts. However, the predominant findings in recent literature point towards a pro-metastatic role for PGE2, particularly through its interaction with the tumor microenvironment and immune cells. mdpi.comfao.org

Modulation of Matrix Metalloproteinase-2 (MMP-2) Expression

16,16-dimethyl prostaglandin E2 has been shown to directly influence the expression of Matrix Metalloproteinase-2 (MMP-2), a key enzyme involved in the degradation of extracellular matrix components like type IV collagen. nih.govplos.org In non-small cell lung cancer (NSCLC) cells, treatment with exogenous 16,16-dimethyl PGE2 leads to a significant increase in MMP-2 expression. nih.govnih.gov This upregulation is a critical component of the enhanced invasive potential of these cells. nih.gov The mechanism involves the stimulation of MMP-2 gene transcription, which consequently increases protein production and enzymatic activity. nih.gov Research indicates that this effect is part of a larger signaling cascade where cyclooxygenase-2 (COX-2) expression drives PGE2 production, which in turn upregulates MMP-2 to facilitate invasion. nih.gov This relationship is further highlighted by the finding that inhibiting MMP-2 expression can block PGE2-mediated invasion. nih.govnih.gov

Regulation of CD44 Expression

The cell-surface adhesion receptor CD44 is another critical molecule whose expression is modulated by 16,16-dimethyl prostaglandin E2. In NSCLC cells, exposure to 16,16-dimethyl PGE2 results in a marked upregulation of CD44 expression. nih.govnih.gov This effect is observed alongside the increase in MMP-2, suggesting a coordinated regulation of genes that promote an invasive phenotype. nih.gov The inhibition of tumor-derived PGE2 leads to a corresponding decrease in CD44 expression, underscoring the compound's regulatory role. nih.gov The parallel induction of both CD44 and MMP-2 appears to be a requirement for PGE2-mediated cellular invasion, as genetically inhibiting either molecule has been shown to abrogate the invasive effects of PGE2. nih.govnih.gov

EP4 Receptor Signaling in Invasion

The cellular effects of PGE2 and its analogs are mediated through specific E-series prostaglandin (EP) receptors. nih.gov In the context of invasion, the EP4 receptor is a central player. nih.govnih.gov Signaling through the EP4 receptor is essential for the PGE2-mediated upregulation of both CD44 and MMP-2. nih.gov Studies have demonstrated that the specific genetic inhibition of EP4 receptors in NSCLC cells significantly diminishes the expression of CD44. nih.govnih.gov The EP4 receptor is coupled to G-proteins that typically activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govnih.gov Consistent with this pathway, agents that elevate intracellular cAMP have been shown to markedly increase CD44 expression, mimicking the effect of PGE2. nih.gov This identifies the EP4/cAMP axis as a key signaling pathway through which 16,16-dimethyl PGE2 drives the expression of invasion-associated molecules.

Table 1: Effects of 16,16-dimethyl PGE2 on Invasion-Related Molecules

| Molecule | Effect of 16,16-dimethyl PGE2 | Mediating Receptor | Reference |

|---|---|---|---|

| MMP-2 | Upregulation of expression and activity | EP4 | nih.gov, nih.gov |

| CD44 | Upregulation of expression | EP4 | nih.gov, nih.gov |

| EP4 Receptor | Upregulation of expression | - | nih.gov |

Promotion of Neuroblastoma Cell Survival via β-Catenin Stabilization

In the context of neuroblastoma, a childhood tumor of the sympathetic nervous system, PGE2 signaling acts as a crucial survival factor, particularly in tumors that lack MYCN amplification. nih.govnih.gov

Research using human neuroblastoma cell lines has shown that PGE2 enhances cell viability. nih.gov This pro-survival effect is mediated through the EP4 receptor and subsequent elevation of cAMP. nih.gov A key downstream target of this pathway is β-catenin. nih.gov Treatment with PGE2 or the adenylyl cyclase activator forskolin (B1673556) promotes the inhibition of glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov This inhibition leads to the stabilization of β-catenin, its phosphorylation at Ser675 (a protein kinase A target site), and its subsequent translocation to the nucleus. nih.gov Nuclear β-catenin then activates TCF-dependent gene transcription, promoting cell survival. nih.gov The critical role of this pathway was confirmed by experiments showing that inhibiting β-catenin function prevents the pro-survival effects of PGE2. nih.gov Furthermore, the addition of 16,16-dimethyl PGE2 was shown to increase neuroblastoma cell viability in a time and dose-dependent manner and could reverse the diminished cell growth caused by COX-2 inhibitors. nih.gov

Table 2: Key Events in PGE2-Mediated Neuroblastoma Cell Survival

| Step | Molecule/Process | Outcome | Reference |

|---|---|---|---|

| 1 | PGE2 binds to EP4 Receptor | Increased intracellular cAMP | nih.gov |

| 2 | cAMP/PKA Activation | Inhibition of GSK3β | nih.gov |

| 3 | GSK3β Inhibition | Phosphorylation and stabilization of β-catenin | nih.gov |

| 4 | β-Catenin Accumulation | Nuclear translocation | nih.gov |

| 5 | Nuclear β-Catenin | Activation of TCF-dependent transcription | nih.gov |

| Result | Enhanced cell viability and survival | nih.gov, nih.gov |

Research Methodologies and Experimental Models

In Vitro Cellular Assays

In vitro cellular assays represent a cornerstone in the study of dmPGE2, allowing for controlled investigation of its effects on specific cell types and biological processes.

Researchers have utilized a diverse range of primary cell cultures and established cell lines to elucidate the multifaceted roles of dmPGE2.

Gastric Epithelial Cells : Primary cultures of rat gastric mucosal cells have been instrumental in studying the cytoprotective properties of dmPGE2. Studies have shown that dmPGE2 can protect these cells against damage induced by agents like acetylsalicylic acid (ASA), an effect that is not dependent on interfering with ASA absorption or mediated by cyclic AMP (cAMP). nih.gov Further investigations revealed that dmPGE2 stimulates the synthesis of glycoproteins and triglycerides in cultured gastric cells. nih.gov In the human colonic adenocarcinoma-derived goblet cell line HT29-18N2, dmPGE2 was found to increase the proliferation rate while accelerating the secretion of mucin glycoproteins. nih.gov Electrophysiological studies using Necturus antral mucosa demonstrated that dmPGE2 increases cell membrane potentials and reduces the ionic permeability of intercellular junctions, contributing to its mucosal protective effects. nih.gov

Hepatocytes : The cytoprotective effects of dmPGE2 have also been observed in primary cultures of rat hepatocytes. In these models, dmPGE2 significantly reduced cellular injury and lactic dehydrogenase (LDH) release caused by the hepatotoxin aflatoxin B1. nih.gov This protective effect was suggested to be dependent on the activation of cAMP. nih.gov Other research has explored the broader role of the prostaglandin (B15479496) E2 (PGE2) pathway in liver pathophysiology, noting that hepatitis B virus x protein (HBx) can trigger hepatic steatosis through the induction of cyclooxygenase 2 (COX-2) in hepatocytes, which in turn synthesizes PGE2. mdpi.com

Fibroblasts : Studies on cultured fibroblasts from patients with aspirin-exacerbated respiratory disease (AERD) have shown that microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme crucial for PGE2 synthesis, was downregulated compared to controls. mdpi.com This highlights the cell-specific regulation of the PGE2 pathway in disease states.

Hematopoietic Stem/Progenitor Cells (HSPCs) : A significant body of research has focused on the effects of dmPGE2 on HSPCs. Ex vivo pulse exposure of both murine and human HSPCs to dmPGE2 has been shown to enhance their homing, survival, proliferation, and long-term engraftment potential following transplantation. nih.govnih.govashpublications.orgiu.edu This synthetic analog is used for these studies due to its resistance to metabolic degradation, giving it a prolonged half-life. caymanchem.com The mechanism involves the upregulation of the chemokine receptor CXCR4, which is critical for homing to the bone marrow microenvironment. nih.govashpublications.org Furthermore, dmPGE2 has been shown to preserve the self-renewal properties of hematopoietic stem cells during in vitro expansion. caymanchem.com

Airway Epithelial Cells : In models using human bronchial epithelial cells (BEAS2B and HBEc14-KT), dmPGE2 was found to increase cell proliferation. researchgate.net Studies on primary tracheal epithelial cells indicate they constitutively release PGE2, which in turn can dampen the inflammatory reactivity of dendritic cells, suggesting a role in maintaining immune homeostasis in the airways. researchgate.net In the context of AERD, reduced PGE2 production by the airway epithelium is hypothesized to contribute to the disease's pathophysiology. mdpi.com

Cancer Cell Lines : The influence of dmPGE2 has been studied in cancer cell lines, particularly in the context of gastrointestinal cancers. In the HT29-18N2 human colonic adenocarcinoma cell line, dmPGE2 increased the proliferation rate and stimulated the secretion of mucin glycoproteins. nih.gov More broadly, the PGE2 signaling pathway is recognized as a key factor in tumor progression, affecting cancer cell proliferation, survival, and the tumor microenvironment. nih.gov Disseminated tumor cells have been shown to secrete PGE2 to create an immunosuppressive microenvironment by inducing natural killer (NK) cell dysfunction, thereby evading anti-metastatic immunity. fao.org

Table 1: Summary of dmPGE2 Effects in Different Cell Culture Models

| Cell Model | Key Findings | References |

|---|---|---|

| Gastric Epithelial Cells | Protects against aspirin-induced damage; increases glycoprotein (B1211001) and triglyceride synthesis; increases cell membrane potential. | nih.govnih.govnih.govnih.gov |

| Hepatocytes | Reduces aflatoxin B1-induced injury; effect may be cAMP-dependent. | nih.gov |

| Hematopoietic Stem/Progenitor Cells (HSPCs) | Enhances homing, survival, proliferation, and engraftment; preserves self-renewal. | nih.govnih.govashpublications.orgiu.edu |

| Airway Epithelial Cells | Increases proliferation; modulates immune cell reactivity. | researchgate.netresearchgate.net |

| Cancer Cell Lines (e.g., HT29-18N2) | Increases proliferation and mucin secretion; promotes immune evasion. | nih.govfao.org |

Colony formation assays are a critical tool for assessing the functional capacity of progenitor cells, particularly in hematopoiesis.

Hematopoietic Colony Formation : Treatment with dmPGE2 has been demonstrated to significantly increase the formation of total human hematopoietic colonies in vitro. nih.gov This effect applies to various types of progenitor cells, with studies showing that PGE2 promotes the formation of erythroid and multipotential colonies. iu.edu The ability of dmPGE2 to increase hematopoietic colony formation from embryonic stem cells has also been reported. tocris.com These assays confirm that dmPGE2 not only increases the number of HSPCs but also enhances their functional ability to differentiate into various hematopoietic lineages. However, one study noted that while dmPGE2 increased the efficiency of lentiviral vector transduction in HSPCs, it also reduced the subsequent clonogenic potential of the transduced cells in vitro. nih.gov

Assays measuring apoptosis (programmed cell death) and proliferation are fundamental to understanding the cytoprotective and growth-promoting effects of dmPGE2.

Apoptosis : In studies involving HSPCs, dmPGE2 has been shown to have a potent anti-apoptotic effect. ashpublications.orgnih.gov Pre-treatment of HSPCs with dmPGE2 significantly reduced apoptosis induced by cytotoxic agents. nih.gov This survival-enhancing effect is associated with an increase in the expression of the inhibitor of apoptosis protein Survivin and a corresponding decrease in intracellular active caspase-3 levels. ashpublications.orgiu.edu Similarly, in human cord blood CD34+ cells, dmPGE2 exposure led to a significant decrease in apoptotic cells as measured by Annexin V staining. nih.gov

Proliferation : The effect of dmPGE2 on proliferation varies by cell type. It has been shown to increase the proliferation rate of the HT29-18N2 intestinal goblet cell line and human bronchial epithelial cells. nih.govresearchgate.net For HSPCs, dmPGE2 stimulates entry into the cell cycle and proliferation, with a notable increase in DNA synthesis as measured by EdU incorporation in CD34+ cells. nih.goviu.edunih.gov Conversely, in a study on human CD34+ cells exposed to toxins, the observed reduction in apoptosis by PGE2 was attributed to reduced proliferation rather than a direct change in apoptosis signaling. nih.gov

Investigations into the synthesis of macromolecules have revealed that dmPGE2 can modulate cellular biosynthetic pathways.

Glycoprotein and Lipid Synthesis : In primary cultures of rat gastric epithelial cells, dmPGE2 was found to increase the synthesis of glycoproteins in a linear manner over time. nih.gov The same study demonstrated that while dmPGE2 had no discernible effect on phospholipid formation, it significantly increased the biosynthesis of triglycerides. nih.gov In the HT29-18N2 cancer cell line, dmPGE2 caused a significant decrease in the rate of glucosamine (B1671600) incorporation into newly synthesized glycoproteins, despite accelerating their secretion. nih.gov

Molecular Biology Techniques

Molecular biology techniques have been essential for dissecting the signaling pathways and downstream genetic targets affected by dmPGE2.

Techniques such as RNA sequencing, reverse transcription-polymerase chain reaction (RT-PCR), and genome-wide expression analysis have provided a deeper understanding of the molecular mechanisms of dmPGE2.

RNA Sequencing, RT-PCR, and Genome-Wide Expression Analysis : Genome-wide expression analysis of human and rhesus monkey CD34+ HSPCs treated with dmPGE2 revealed conserved regulation of genes involved in the cell cycle, PGE2 signaling pathways, and hematopoietic stem cell function. nih.gov Quantitative RT-PCR analyses have confirmed these findings, showing that dmPGE2 exposure alters the expression of genes related to cell cycle and apoptosis in human cord blood CD34+ cells. nih.gov Specific genes upregulated include the chemokine receptor CXCR4 and the anti-apoptotic protein Survivin, providing a molecular basis for the enhanced homing and survival of HSPCs. ashpublications.org In contrast, studies on transduced HSPCs showed that PGE2 treatment significantly reduced the expression of the long-term stem cell marker CD90 (THY1). nih.gov In the context of airway inflammation, studies have focused on the expression of COX-2 and mPGES-1, noting their reduced expression in cells from patients with AERD. mdpi.com

Table 2: Summary of Molecular Findings from Gene Expression Analysis

| Technique | Cell Model | Key Gene Expression Changes Induced by dmPGE2 | References |

|---|---|---|---|

| Genome-Wide Expression Analysis | Human & Rhesus CD34+ HSPCs | Regulation of genes in cell cycle, PGE2 pathway, and HSC function. | nih.gov |

| RT-PCR / qPCR | Human CD34+ HSPCs | Upregulation of CXCR4 and Survivin mRNA. | ashpublications.orgnih.gov |

| Cytofluorimetry / Gene Expression | Human CD34+ HSPCs | Reduction of CD90 (THY1) expression. | nih.gov |

| RT-PCR | Airway Fibroblasts/Epithelial Cells (AERD) | Context of reduced COX-2 and mPGES-1 expression (low endogenous PGE2). | mdpi.com |

Protein Expression Analysis (e.g., Western Blotting, Flow Cytometry for Surface Markers)

The modulation of protein expression is a key mechanism through which 16,16-dimethyl PGE2 exerts its effects. Researchers have employed various techniques to analyze these changes, with Western blotting and flow cytometry being prominent methods.

Studies have shown that 16,16-dimethyl PGE2 can influence the expression of key inflammatory and immune-regulatory proteins. For instance, in human monocytes stimulated by Helicobacter pylori, 16,16-dimethyl PGE2 was found to inhibit the production and messenger RNA expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). This suggests an anti-inflammatory role for the compound at the protein level.

Flow cytometry has been instrumental in identifying changes in cell surface marker expression. In the context of hematopoietic stem and progenitor cells (HSPCs), treatment with 16,16-dimethyl PGE2 has been shown to upregulate the expression of Programmed Death-Ligand 1 (PD-L1). This upregulation was confirmed by robust detection of the PD-L1 protein on the cell surface. Furthermore, pretreatment of stimulator spleen cells with 16,16-dimethyl PGE2 led to decreased expression of Intercellular Adhesion Molecule-1 (ICAM-1), B7-1, and B7-2, which are crucial for T-cell proliferation.

Western blotting has also been utilized to detect changes in intracellular protein levels. For example, the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, can be modulated by various stimuli, and its expression levels are often assessed by Western blot analysis in studies investigating the broader prostaglandin signaling pathways. nih.gov

Chromatin Immunoprecipitation (ChIP) and Related Techniques

The influence of 16,16-dimethyl PGE2 extends to the level of chromatin, where it can modulate gene expression through epigenetic modifications. While direct Chromatin Immunoprecipitation (ChIP) assays specifically investigating 16,16-dimethyl PGE2 are not extensively documented in publicly available research, related findings suggest its impact on chromatin-level events.